

Preliminary Biological Evaluation of Maytansine Derivative M24: A Technical Guide

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Compound of Interest

Compound Name: Maytansine derivative M24

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary biological evaluation of M24, a maytansine derivative. The core focus of this document is to present the available preclinical data, detail the experimental methodologies, and visualize the underlying biological mechanisms. M24 has been primarily evaluated as the cytotoxic payload component of the antibody-drug conjugate (ADC) REGN5093-M114. Therefore, its biological activity is presented in the context of this ADC.

Introduction to M24 and REGN5093-M114

M24 is a potent maytansinoid, a class of microtubule-targeting agents.^[1] It is the cytotoxic payload in the antibody-drug conjugate REGN5093-M114, where it is connected to the biparatopic METxMET antibody REGN5093 via a protease-cleavable linker (M114).^{[2][3]} The antibody component, REGN5093, is designed to target two distinct epitopes on the MET receptor, which is often overexpressed in various solid tumors, including non-small cell lung cancer (NSCLC).^[4] The rationale behind this ADC is to selectively deliver the highly potent M24 to MET-expressing tumor cells, thereby increasing the therapeutic window and minimizing systemic toxicity.^[3]

Preclinical studies have demonstrated that REGN5093-M114 exhibits significant antitumor activity in MET-overexpressing cancer models.^{[3][5]} However, it is noteworthy that the Phase 1/2 clinical trial for REGN5093-M114 (NCT04982224) in patients with MET-overexpressing NSCLC was discontinued due to a lack of a significant efficacy signal.

Data Presentation

The following tables summarize the quantitative data from the preclinical evaluation of REGN5093-M114, which reflects the biological activity of the M24 payload in a targeted delivery context.

Table 1: In Vitro Cytotoxicity of REGN5093-M114 in NSCLC Cell Lines

Cell Line	EGFR Status	MET Amplification	IC50 (µg/mL) of REGN5093-M114
YU-1089	Mutant	High	< 0.03
YU-1095	Mutant	High	< 0.03
HCC827-AR	Mutant	High	0.1 - 0.3
H820	Wild Type	High	0.1 - 0.3

Data extracted from Oh SY, et al. Clin Cancer Res. 2023.[5][6]

Table 2: In Vivo Antitumor Efficacy of REGN5093-M114 in a Patient-Derived Xenograft (PDX) Model

Treatment Group	Dosage	Tumor Growth Inhibition (%)	Observations
Vehicle Control	-	0	Progressive tumor growth
REGN5093-M114	10 mg/kg	Not explicitly quantified, but shown to induce tumor regression	Induced tumor regression in an EGFR-TKI-induced MET amplified PDX model

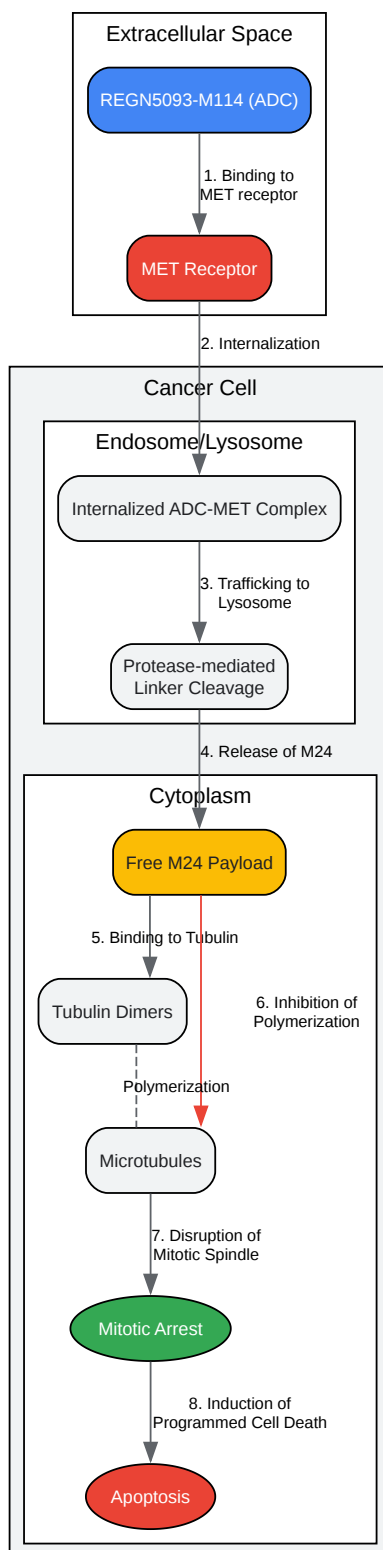
Information synthesized from Oh SY, et al. Clin Cancer Res. 2023 and Dardare J, et al. Transl Lung Cancer Res. 2024.[5][7]

Mechanism of Action

The mechanism of action of M24, as part of the REGN5093-M114 ADC, involves a multi-step process that ultimately leads to mitotic arrest and apoptosis of MET-expressing cancer cells.

Signaling Pathway Diagram

Mechanism of Action of M24 via REGN5093-M114 ADC

[Click to download full resolution via product page](#)Caption: Mechanism of action of the **maytansine derivative M24**.

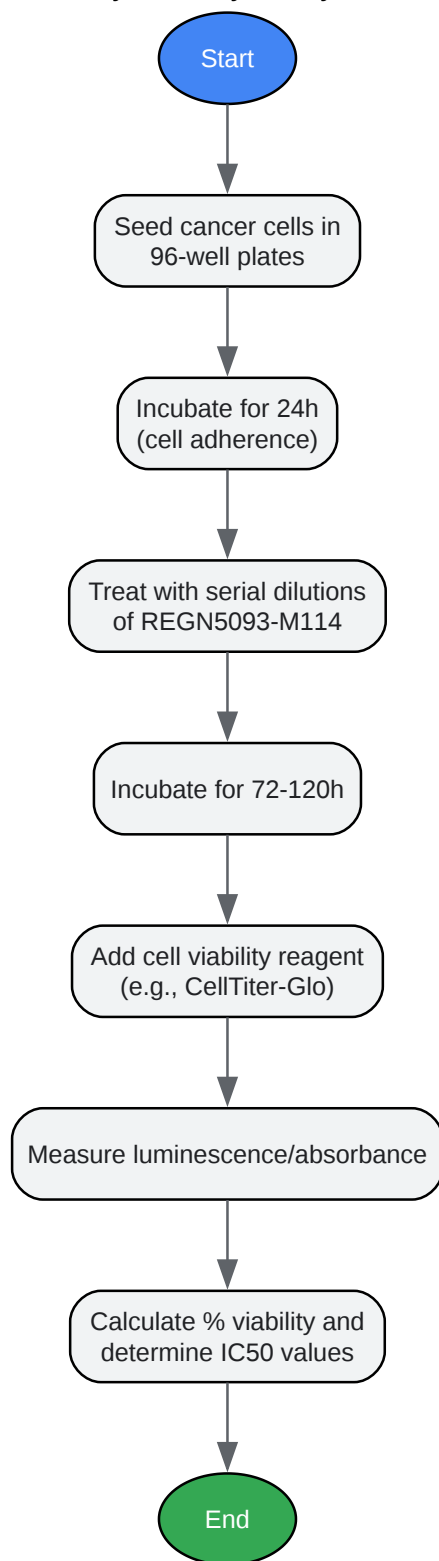
Experimental Protocols

The following are detailed methodologies for the key experiments typically performed in the preliminary biological evaluation of a maytansinoid ADC like REGN5093-M114.

In Vitro Cytotoxicity Assay

This protocol describes a common method to assess the potency of the ADC against cancer cell lines.

In Vitro Cytotoxicity Assay Workflow

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Caption: Workflow for the in vitro cytotoxicity assay.

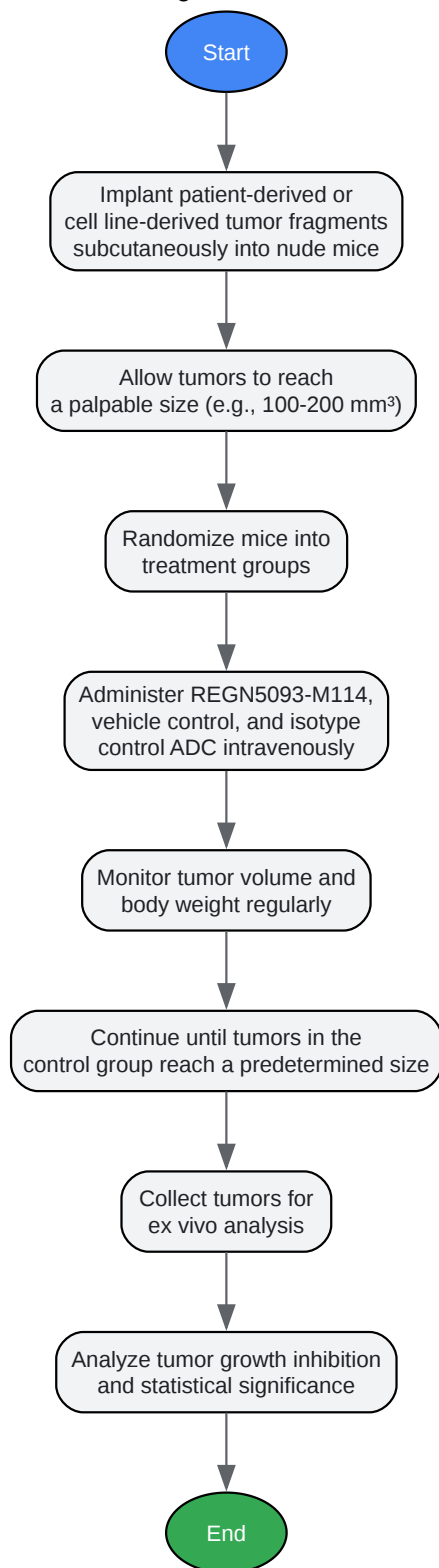
Methodology:

- **Cell Culture:** Culture human NSCLC cell lines with varying levels of MET expression in appropriate media.
- **Cell Seeding:** Seed cells into 96-well plates at a predetermined density and allow them to adhere overnight.
- **ADC Treatment:** Treat the cells with a range of concentrations of REGN5093-M114. Include an isotype control ADC and untreated cells as controls.
- **Incubation:** Incubate the plates for a period of 72 to 120 hours.
- **Viability Assessment:** Assess cell viability using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which measures ATP levels.
- **Data Analysis:** Normalize the luminescence readings to the untreated control to determine the percentage of cell viability. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a four-parameter logistic curve to calculate the IC50 value.

In Vivo Antitumor Efficacy in Xenograft Models

This protocol outlines the methodology for evaluating the antitumor activity of the ADC in a preclinical animal model.

In Vivo Xenograft Model Workflow

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Caption: Workflow for the in vivo xenograft model study.

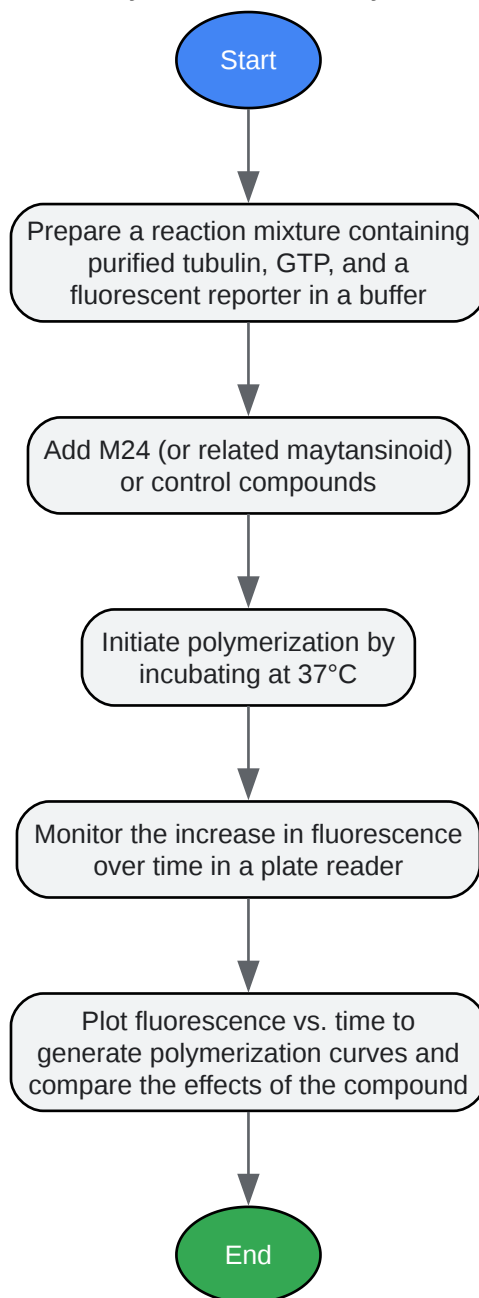
Methodology:

- **Animal Models:** Use immunodeficient mice (e.g., BALB/c nude).
- **Tumor Implantation:** Subcutaneously implant human NSCLC tumor cells or patient-derived tumor fragments into the flanks of the mice.
- **Tumor Growth and Randomization:** Once tumors reach a mean volume of approximately 100-200 mm³, randomize the animals into treatment and control groups.
- **Treatment Administration:** Administer REGN5093-M114 intravenously at a specified dose and schedule. Include control groups receiving vehicle and a non-targeting isotype control ADC.
- **Monitoring:** Measure tumor dimensions with calipers and calculate tumor volume twice weekly. Monitor the body weight of the animals as an indicator of toxicity.
- **Endpoint and Analysis:** Euthanize the animals when tumors in the control group reach a predetermined size. Calculate the percentage of tumor growth inhibition for the treatment groups compared to the control group.

Tubulin Polymerization Assay

This assay directly assesses the effect of the M24 payload on its molecular target.

Tubulin Polymerization Assay Workflow



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Caption: Workflow for the tubulin polymerization assay.

Methodology:

- Reagents: Use a commercially available tubulin polymerization assay kit.

- **Reaction Setup:** Prepare a reaction mixture containing purified tubulin, GTP, and a fluorescence-based reporter in a polymerization buffer.
- **Compound Addition:** Add various concentrations of the maytansinoid payload (M24 or a close analog) to the reaction mixture. Include a known tubulin inhibitor (e.g., nocodazole) and a stabilizer (e.g., paclitaxel) as controls.
- **Polymerization and Measurement:** Initiate polymerization by warming the mixture to 37°C. Measure the fluorescence intensity at regular intervals using a microplate reader.
- **Data Analysis:** Plot the fluorescence intensity against time to generate polymerization curves. Analyze the curves to determine the effect of the compound on the rate and extent of tubulin polymerization.

Conclusion

The **maytansine derivative M24**, as the cytotoxic payload of the ADC REGN5093-M114, demonstrates potent anti-tumor activity in preclinical models of MET-overexpressing NSCLC. Its mechanism of action is consistent with other maytansinoids, involving the inhibition of tubulin polymerization, leading to mitotic arrest and apoptosis. While the preclinical data were promising, the clinical development of REGN5093-M114 was halted. This guide provides a comprehensive summary of the available preliminary biological data and the standard methodologies used to evaluate such compounds, serving as a valuable resource for researchers in the field of targeted cancer therapy and ADC development.

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